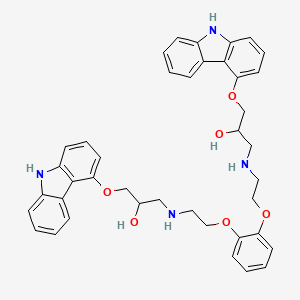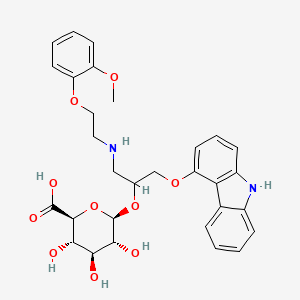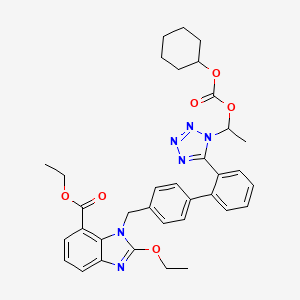
ME2DWC8BTZ
Übersicht
Beschreibung
Bendamustine Chloro Dimer Impurity is a degradation product of Bendamustine Hydrochloride, an alkylating antitumor agent. Bendamustine Hydrochloride is used in the treatment of chronic lymphocytic leukemia and B-cell non-Hodgkin’s lymphoma. The impurity is formed under stressed conditions such as temperature, humidity, and photolysis .
Wissenschaftliche Forschungsanwendungen
Bendamustine Chloro Dimer Impurity is primarily used in scientific research to study the stability and degradation of Bendamustine Hydrochloride . It is also used as a reference standard in high-performance liquid chromatography to ensure the quality and safety of pharmaceutical products . Additionally, it helps in understanding the pharmacokinetics and pharmacodynamics of Bendamustine Hydrochloride .
Wirkmechanismus
- The primary target of ME2DWC8BTZ is not well-documented in the available literature. However, it is essential to note that this compound is structurally related to mebendazole , a benzimidazole anthelmintic used to treat helminth infections .
- Mebendazole’s primary mode of action involves interfering with carbohydrate metabolism and inhibiting polymerization of microtubules. It binds to the colchicine-sensitive site of tubulin, leading to the loss of cytoplasmic microtubules in the worm .
Target of Action
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bendamustine Chloro Dimer Impurity involves multiple steps. One method starts with 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate, which undergoes nine sequential steps including benzyl-protection/deprotection of the amine and carboxylic acid groups, saponification, ring-opening reaction of oxirane, and Fischer/Steglish esterification . The target compound is obtained using high-performance liquid chromatography in a purity of 95.63% .
Industrial Production Methods: Industrial production methods for Bendamustine Chloro Dimer Impurity involve the reaction of Bendamustine Hydrochloride with monohydroxyphenyl Bendamustine Hydrochloride under the conditions of a catalyst and a condensation agent . This method ensures the impurity can be used as a control substance for related substance detection and purity control of Bendamustine Hydrochloride raw material or preparation .
Analyse Chemischer Reaktionen
Types of Reactions: Bendamustine Chloro Dimer Impurity undergoes various chemical reactions including hydrolysis, esterification, and oxidation .
Common Reagents and Conditions: Common reagents used in these reactions include benzyl-protection agents, saponification agents, and oxirane for ring-opening reactions . Conditions often involve high temperatures and specific catalysts to facilitate the reactions .
Major Products Formed: The major products formed from these reactions include monohydroxy and dihydroxy derivatives, which can further couple to form dimer impurities such as Bendamustine Chloro Dimer Impurity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include Bendamustine Deschloro Dimer and other dimer impurities formed during the degradation of Bendamustine Hydrochloride .
Uniqueness: Bendamustine Chloro Dimer Impurity is unique due to its specific formation under stressed conditions and its role in the stability and degradation studies of Bendamustine Hydrochloride . Unlike other impurities, it provides critical insights into the stability and safety of the pharmaceutical product .
Eigenschaften
IUPAC Name |
4-[5-[2-[4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoyloxy]ethyl-(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41Cl3N6O4/c1-38-28-12-10-24(22-26(28)36-29(38)5-3-7-31(42)43)41(18-15-35)19-20-45-32(44)8-4-6-30-37-25-21-23(9-11-27(25)39(30)2)40(16-13-33)17-14-34/h9-12,21-22H,3-8,13-20H2,1-2H3,(H,42,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSXIQCZWSXHBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCOC(=O)CCCC3=NC4=C(N3C)C=CC(=C4)N(CCCl)CCCl)CCCl)N=C1CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41Cl3N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228551-91-4 | |
| Record name | 1H-Benzimidazole-2-butanoic acid, 5-(bis(2-chloroethyl)amino)-1-methyl-, 2-((2-(3-carboxypropyl)-1-methyl-1H-benzimidazol-5-yl)(2-chloroethyl)amino)ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228551914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[5-[2-[4-[5-[bis(2-chloroethyl)amino]-1-methyl-benzimidazol-2-yl]butanoyloxy]ethyl-(2-chloroethyl)amino]-1-methyl-benzimidazol-2-yl]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-BENZIMIDAZOLE-2-BUTANOIC ACID, 5-(BIS(2-CHLOROETHYL)AMINO)-1-METHYL-, 2-((2-(3-CARBOXYPROPYL)-1-METHYL-1H-BENZIMIDAZOL-5-YL)(2-CHLOROETHYL)AMINO)ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ME2DWC8BTZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[[4-[2-[1-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid](/img/structure/B600943.png)









